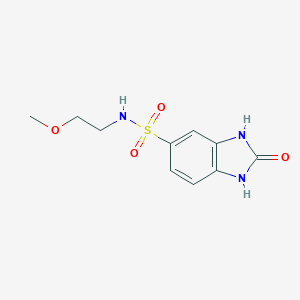![molecular formula C16H15N5 B221041 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains nitrogen, carbon, and hydrogen atoms. It has a molecular formula of C16H15N5 and a molecular weight of 277.32 g/mol.
Mécanisme D'action
The mechanism of action of 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell cycle progression, cell differentiation, and apoptosis. By inhibiting the activity of these enzymes, 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile can disrupt the signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile can induce apoptosis and inhibit the proliferation of cancer cells. It has also been found to have neuroprotective effects, with studies indicating that it can inhibit the activity of certain enzymes involved in the pathogenesis of neurodegenerative diseases. Furthermore, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile in lab experiments include its high potency and selectivity against protein kinases, its potential applications in various fields of scientific research, and its ability to induce apoptosis and inhibit the proliferation of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore its potential as a therapeutic agent for drug-resistant cancers. Furthermore, future studies could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Overall, the research on 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has significant potential for advancing our understanding of the mechanisms involved in various diseases and developing new therapeutic agents for their treatment.
Méthodes De Synthèse
The synthesis of 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile involves the reaction between 2,3-dichloroquinoxaline and cyclopentylamine in the presence of a palladium catalyst. The reaction is carried out under high temperature and pressure conditions to yield the desired product. This method of synthesis has been reported to have a high yield and purity of the product.
Applications De Recherche Scientifique
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has been found to have potential applications in various fields of scientific research. It has been reported to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinase (MAPK). This compound has also been shown to have anticancer properties, with studies indicating that it can induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of certain enzymes involved in the pathogenesis of these diseases.
Propriétés
Formule moléculaire |
C16H15N5 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C16H15N5/c17-9-11-14-16(20-13-8-4-3-7-12(13)19-14)21(15(11)18)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,18H2 |
Clé InChI |
LNAYOBFHPKEKKV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
SMILES canonique |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)



![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)